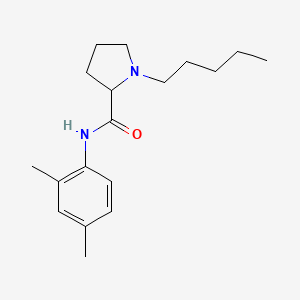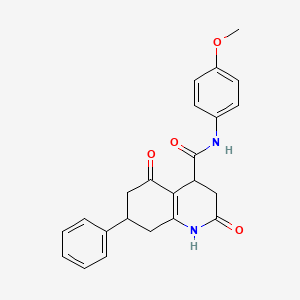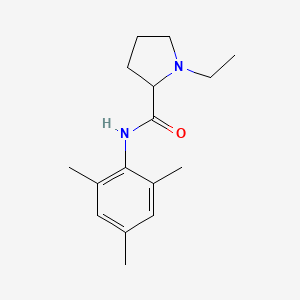
N-(2,4-dimethylphenyl)-1-pentylprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,4-DIMETHYLPHENYL)-1-PENTYL-2-PYRROLIDINECARBOXAMIDE is a synthetic compound known for its diverse applications in various scientific fields It is characterized by its unique chemical structure, which includes a pyrrolidine ring and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-DIMETHYLPHENYL)-1-PENTYL-2-PYRROLIDINECARBOXAMIDE typically involves the reaction of 2,4-dimethylphenylamine with pentyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N2-(2,4-DIMETHYLPHENYL)-1-PENTYL-2-PYRROLIDINECARBOXAMIDE involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The process includes steps such as mixing, heating, and purification, which are carefully monitored to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-DIMETHYLPHENYL)-1-PENTYL-2-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N~2~-(2,4-DIMETHYLPHENYL)-1-PENTYL-2-PYRROLIDINECARBOXAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(2,4-DIMETHYLPHENYL)-1-PENTYL-2-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in various physiological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N,N’-Bis(2,4-dimethylphenyl)formamidine
- N-(2,4-Dimethylphenyl)-N’-methylformamidine
Uniqueness
N~2~-(2,4-DIMETHYLPHENYL)-1-PENTYL-2-PYRROLIDINECARBOXAMIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C18H28N2O |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-pentylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H28N2O/c1-4-5-6-11-20-12-7-8-17(20)18(21)19-16-10-9-14(2)13-15(16)3/h9-10,13,17H,4-8,11-12H2,1-3H3,(H,19,21) |
InChI Key |
MABNADCWFKGIGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCCC1C(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11060959.png)
![Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro[2,3-F][1]benzofuran-3,7-dicarboxylate](/img/structure/B11060960.png)
![2-[5,6-dihydro-4H-1,3-thiazin-2-yl(4-methoxyphenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B11060966.png)
![1-amino-3-ethoxy-7,7-dimethyl-9-oxo-10-phenyl-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B11060967.png)
![13-methoxy-4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11060980.png)


![8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11061007.png)
![N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11061017.png)
![Ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B11061018.png)
![1,3-Benzoxazole, 2-[1-[(4-methyl-5-thiazolyl)carbonyl]-4-piperidinyl]-](/img/structure/B11061019.png)

![N-benzyl-4-{[(4-methoxyphenyl)amino]methyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11061025.png)
![5-hydroxy-7-methyl-6-propyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B11061031.png)
